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molecular formula C9H10O3 B3055510 4-(Methoxymethoxy)benzaldehyde CAS No. 6515-21-5

4-(Methoxymethoxy)benzaldehyde

Cat. No. B3055510
M. Wt: 166.17 g/mol
InChI Key: BVFFOAHQDACPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106871

Procedure details

In 40 ml of ethanol were dissolved 20.4 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone obtained in Production Example 6 and 13.7 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 23, and a 50% solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred at room temperature overnight to effect a reaction. After the reaction, the reaction mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate, and the solvent was removed from the ethyl acetate layer by distillation. The obtained residue was crystallized from methanol to obtain 26.3 g (yield=85.9%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3'-(2-propenyl)chalcone in the form of a yellow prism.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7](CC=C)=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:5]=[C:4](OCOC)[C:3]=1[C:19](=[O:21])C>C(O)C>[CH3:14][O:13][CH2:12][O:11][C:6]1[CH:7]=[CH:2][C:3]([CH:19]=[O:21])=[CH:4][CH:5]=1

Inputs

Step One
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone
Quantity
20.4 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1CC=C)OCOC)OCOC)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 119.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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